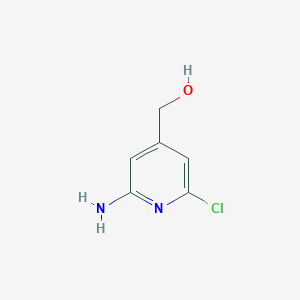![molecular formula C17H17NO4 B1447101 2-{2-[4-(苄氧基)苯基]乙酰氨基}乙酸 CAS No. 288395-89-1](/img/structure/B1447101.png)
2-{2-[4-(苄氧基)苯基]乙酰氨基}乙酸
描述
N-[4-(Benzyloxy)phenylacetyl]glycine is an organic compound with the molecular formula C17H17NO4 and a molecular weight of 299.32 g/mol. This compound has garnered interest in the scientific community for its potential therapeutic applications.
科学研究应用
N-[4-(Benzyloxy)phenylacetyl]glycine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Similar compounds have been known to target enzymes such as epoxide hydrolase .
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, which is a carbon atom adjacent to a benzene ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been known to affect pathways involving the enzymes they target .
Result of Action
The interaction of similar compounds with their targets can lead to changes in the function of these targets, which can have downstream effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-{2-[4-(benzyloxy)phenyl]acetamido}acetic acid. These factors can include the pH of the environment, the presence of other compounds, and the temperature .
生化分析
Biochemical Properties
N-[4-(Benzyloxy)phenylacetyl]glycine plays a significant role in biochemical reactions, particularly in the context of glycine N-acyltransferase activity. This enzyme is a mitochondrial acyltransferase that transfers an acyl group to the N-terminus of glycine and glutamine, although it does so much less efficiently with glutamine. N-[4-(Benzyloxy)phenylacetyl]glycine can conjugate numerous substrates to form a variety of N-acylglycines, with a preference for benzoyl-CoA over phenylacetyl-CoA as acyl donors .
Cellular Effects
N-[4-(Benzyloxy)phenylacetyl]glycine influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with glycine N-acyltransferase suggests its involvement in the regulation of amino acid metabolism and mitochondrial function .
Molecular Mechanism
The molecular mechanism of N-[4-(Benzyloxy)phenylacetyl]glycine involves its binding interactions with glycine N-acyltransferase. This binding leads to the transfer of an acyl group to the N-terminus of glycine, forming N-acylglycines. This process can result in enzyme inhibition or activation, depending on the specific substrate and conditions. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-(Benzyloxy)phenylacetyl]glycine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that N-[4-(Benzyloxy)phenylacetyl]glycine can have sustained effects on mitochondrial function and amino acid metabolism, although these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of N-[4-(Benzyloxy)phenylacetyl]glycine vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on mitochondrial function and amino acid metabolism. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and mitochondrial dysfunction. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
N-[4-(Benzyloxy)phenylacetyl]glycine is involved in metabolic pathways related to amino acid metabolism. It interacts with enzymes such as glycine N-acyltransferase and cofactors involved in the transfer of acyl groups. The compound’s effects on metabolic flux and metabolite levels are significant, as it can modulate the production of N-acylglycines and other related metabolites .
Transport and Distribution
Within cells and tissues, N-[4-(Benzyloxy)phenylacetyl]glycine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s distribution within the mitochondria is particularly important for its role in amino acid metabolism .
Subcellular Localization
N-[4-(Benzyloxy)phenylacetyl]glycine is primarily localized within the mitochondria, where it exerts its effects on amino acid metabolism. The compound’s activity and function are influenced by its subcellular localization, as well as any targeting signals or post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its role in modulating mitochondrial function and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzyloxy)phenylacetyl]glycine typically involves the reaction of 4-(benzyloxy)phenylacetic acid with glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of 4-(benzyloxy)phenylacetic acid, facilitating its reaction with glycine .
Industrial Production Methods
While specific industrial production methods for N-[4-(Benzyloxy)phenylacetyl]glycine are not extensively documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
化学反应分析
Types of Reactions
N-[4-(Benzyloxy)phenylacetyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
相似化合物的比较
Similar Compounds
N-[4-(Benzyloxy)phenyl]glycinamide: Shares structural similarities but differs in its amide group, leading to different chemical and biological properties.
4-Benzyloxyphenylacetic acid: Similar in structure but lacks the glycine moiety, resulting in distinct reactivity and applications.
Uniqueness
N-[4-(Benzyloxy)phenylacetyl]glycine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in scientific research.
属性
IUPAC Name |
2-[[2-(4-phenylmethoxyphenyl)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(18-11-17(20)21)10-13-6-8-15(9-7-13)22-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCUTSLJDXDNMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


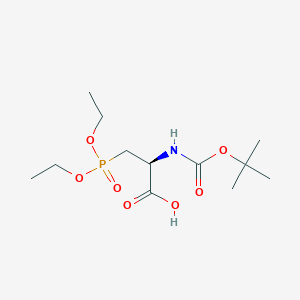
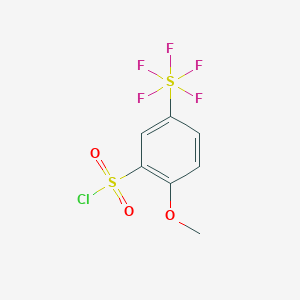
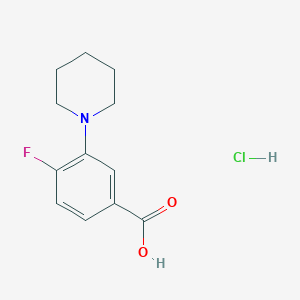

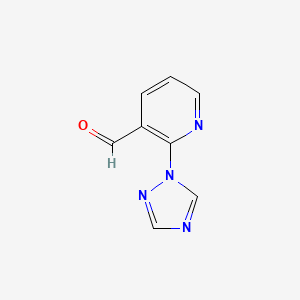

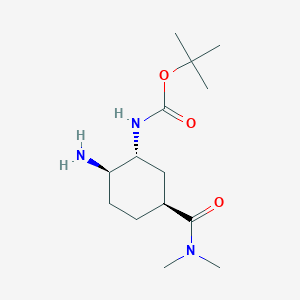
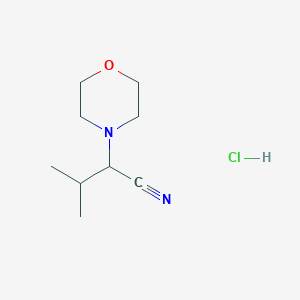
amine hydrochloride](/img/structure/B1447032.png)
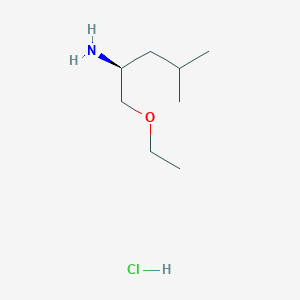

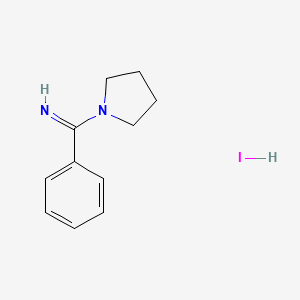
![[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1447040.png)
